molecular formula C₂₁H₂₉D₅O₄ B1159596 Tetrahydro-11-deoxy Cortisol-d5

Tetrahydro-11-deoxy Cortisol-d5

Cat. No.: B1159596
M. Wt: 355.52
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualization within Steroid Metabolism Research

Tetrahydro-11-deoxy Cortisol (THS) is the main urinary metabolite of 11-deoxycortisol (also known as Reichstein's Substance S). hmdb.cacaymanchem.com The measurement of 11-deoxycortisol and its metabolites is crucial for diagnosing and managing various disorders related to steroid synthesis, most notably congenital adrenal hyperplasia (CAH) due to 11β-hydroxylase deficiency. caymanchem.comsynnovis.co.uktestcatalog.org In this condition, the enzyme responsible for converting 11-deoxycortisol to cortisol is deficient, leading to an accumulation of 11-deoxycortisol and consequently elevated levels of its metabolite, THS. caymanchem.comtestcatalog.org

Furthermore, steroid profiling, including the analysis of THS, is a valuable tool in the differential diagnosis of adrenal tumors. caymanchem.com Research has shown that urinary levels of THS are elevated in patients with both adrenocortical carcinomas and adenomas. caymanchem.com Therefore, the accurate measurement of THS is of significant clinical interest.

Fundamental Principles of Stable Isotope Labeling in Bioanalytical Science

Stable isotope labeling is a powerful technique used in analytical chemistry and biochemistry to trace and quantify molecules within biological systems. nih.govnih.gov This method involves replacing one or more atoms in a molecule of interest with their heavier, non-radioactive (stable) isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). nih.govyoutube.com

The key principle lies in the fact that the isotopically labeled compound is chemically identical to its natural counterpart but has a different mass. youtube.com This mass difference allows for its differentiation and quantification using mass spectrometry (MS). nih.govnih.gov In quantitative analysis, a known amount of the stable isotope-labeled compound, referred to as an internal standard, is added to a sample. nih.govsigmaaldrich.com The ratio of the signal from the endogenous (naturally occurring) analyte to the signal from the internal standard is then used to determine the concentration of the analyte with high precision and accuracy, as it corrects for variations in sample preparation and instrument response. sigmaaldrich.com

Historical Trajectory of Tetrahydro-11-deoxy Cortisol in Biochemical Investigations

The precursor to Tetrahydro-11-deoxy Cortisol, 11-deoxycortisol, was first described in 1938 by the biochemist Tadeus Reichstein as "Substance S". wikipedia.org Early research focused on isolating and characterizing physiologically active compounds from adrenal gland extracts. wikipedia.org Over time, the significance of 11-deoxycortisol as a key intermediate in the cortisol biosynthesis pathway became evident. testcatalog.orgwikipedia.org

Subsequent investigations into steroid metabolism revealed that Tetrahydro-11-deoxy Cortisol is a major urinary metabolite of 11-deoxycortisol. hmdb.cacaymanchem.com This discovery was pivotal, as it provided a non-invasive way to assess the activity of the 11β-hydroxylase enzyme by measuring urinary THS levels. The development of analytical techniques like gas chromatography-mass spectrometry (GC-MS) and later liquid chromatography-tandem mass spectrometry (LC-MS/MS) further enhanced the ability to accurately measure THS and other steroid metabolites, solidifying its role in clinical diagnostics. synnovis.co.uknih.govnih.gov

Overview of Research Utility for Tetrahydro-11-deoxy Cortisol-d5 as a Labeled Standard

This compound serves as an indispensable internal standard for the quantification of THS in biological samples. lgcstandards.com The "d5" designation indicates that five hydrogen atoms in the molecule have been replaced by deuterium atoms. cerilliant.comclearsynth.com This labeling provides a significant mass shift, making it easily distinguishable from the unlabeled THS in a mass spectrometer.

The use of a deuterated internal standard like this compound is considered the gold standard for quantitative bioanalysis using mass spectrometry. sigmaaldrich.com It offers several advantages:

Improved Accuracy and Precision: It compensates for sample loss during extraction and purification steps and corrects for matrix effects and variations in instrument response. sigmaaldrich.com

High Specificity: The distinct mass-to-charge ratio of the deuterated standard allows for unambiguous identification and quantification of the target analyte.

Enhanced Sensitivity: The use of an internal standard can improve the signal-to-noise ratio, leading to lower limits of detection.

Recent advancements in analytical methodologies, such as ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS), have enabled the development of high-throughput steroid profiling methods. nih.gov In these multiplexed assays, this compound is often included in a mixture of deuterated steroid standards to simultaneously quantify a panel of steroid hormones and their metabolites, providing a comprehensive picture of the steroidogenic pathway. sigmaaldrich.comnih.gov

Interactive Data Table: Properties of this compound

PropertyValue
Chemical Formula C₂₇H₃₇D₅O₁₀
Molecular Weight 531.65 g/mol
Synonyms (3α,5β)-3,17-dihydroxy-20-oxopregnan-21-yl-D-glucopyranosiduronic Acid-d5; 3α,17-Dihydroxy-20-oxo-5β-pregnan-21-yl-d5 β-D-Glucopyranosiduronic Acid; Tetrahydro-11-deoxycortisol-d5 21-Glucuronide
Primary Application Internal standard for mass spectrometry

Data sourced from Clearsynth. clearsynth.com

Interactive Data Table: Key Steroids in the 11-Deoxycortisol Pathway

CompoundRoleClinical Significance
11-Deoxycortisol Precursor to cortisol. wikipedia.orgElevated levels are indicative of 11β-hydroxylase deficiency. synnovis.co.uktestcatalog.org
Cortisol The primary glucocorticoid hormone in humans.Deficiency is a hallmark of several forms of congenital adrenal hyperplasia. testcatalog.org
Tetrahydro-11-deoxy Cortisol (THS) Major urinary metabolite of 11-deoxycortisol. hmdb.cacaymanchem.comElevated urinary excretion is a marker for 11β-hydroxylase deficiency and certain adrenal tumors. caymanchem.com
11-Deoxycorticosterone (DOC) A mineralocorticoid and precursor to aldosterone (B195564). wikipedia.orgLevels can be elevated in 11β-hydroxylase deficiency. testcatalog.org

Properties

Molecular Formula

C₂₁H₂₉D₅O₄

Molecular Weight

355.52

Synonyms

(3α,5β)-3,17,21-Trihydroxypregnan-20-one-d5;  5β-Pregnane-3α,17α,21-triol-20-_x000B_one-d5;  11-Deoxytetrahydrocortisol-d5;  3α,17,21-Trihydroxy-5β-pregnan-20-one-d5;  Tetrahydro S-d5;  Tetrahydro-11-deoxy-17α-hydroxycorticosterone-d5;  Tetrahydro-11-deoxycortis

Origin of Product

United States

Synthetic Strategies for Deuterated Steroids in Research

Principles of Stable Isotope Incorporation for Steroid Synthesis

The primary principle behind using stable isotopes like deuterium (B1214612) (²H or D) is that they are chemically and functionally almost identical to their lighter counterparts (in this case, protium (B1232500) or ¹H) but differ in mass. nih.gov This mass difference allows them to be distinguished by mass spectrometry, making them invaluable as internal standards in quantitative assays. nih.govsigmaaldrich.com The incorporation of deuterium into a steroid molecule, a process known as deuteration or isotopic labeling, can be achieved by replacing one or more hydrogen atoms with deuterium atoms. clearsynth.com

This substitution should ideally occur at positions that are not susceptible to exchange with protons from the surrounding environment, such as in a solvent, which would compromise the standard's integrity. sigmaaldrich.com The goal is to create a labeled molecule that behaves identically to the unlabeled analyte during sample preparation, extraction, and chromatographic separation, but is clearly distinguishable by the mass spectrometer. sigmaaldrich.com This co-elution and differential detection allow for the correction of analytical variability, including ion suppression or enhancement in the mass spectrometer, leading to highly accurate and precise quantification. clearsynth.comsigmaaldrich.com The selection of a suitable deuterated standard involves considering factors like the degree of isotopic enrichment and the stability of the label. lgcstandards.com

Specific Deuteration Methods for Tetrahydro-11-deoxy Cortisol

Tetrahydro-11-deoxy cortisol (THS) is the principal urinary metabolite of 11-deoxycortisol. caymanchem.com Its deuterated form, Tetrahydro-11-deoxy Cortisol-d5, is a crucial reference material for metabolic studies and clinical diagnostics, particularly in the analysis of steroid profiles by liquid chromatography-mass spectrometry (LC-MS). sigmaaldrich.com

The designation "-d5" indicates that five deuterium atoms have been incorporated into the Tetrahydro-11-deoxy Cortisol molecule. The specific positions of these labels are critical for the stability and utility of the standard. While the exact synthetic route for commercial this compound is often proprietary, a common strategy for introducing five deuterium atoms into a steroid A-ring has been described for the synthesis of related compounds like tetrahydrocortisol-d5 (B12415265) (THF-d5). nih.gov

In a published method for preparing THF-d5, five non-exchangeable deuterium atoms were incorporated into the steroid A-ring at positions C-1, C-2, C-3, C-4, and C-5. nih.gov This was achieved through the reductive deuteration of a precursor with a Δ¹,⁴-diene system in the A-ring, such as prednisolone (B192156). nih.gov Given the structural similarity, a comparable strategy is likely employed for this compound, starting from a suitable precursor to achieve deuteration across the A-ring. This ensures the labels are on stable carbon-hydrogen bonds and provides a significant mass shift for clear analytical distinction from the unlabeled analyte.

The introduction of deuterium into steroid molecules can be accomplished through various chemical and enzymatic methods.

Chemical Synthetic Routes: Chemical synthesis is the most common approach for producing deuterated steroids. These methods offer precise control over the location and number of incorporated deuterium atoms.

Reductive Deuteration: This is a widely used technique. For instance, the synthesis of multi-labeled tetrahydrocortisol (B1682764) (THF-d5) and tetrahydrocortisone (B135524) (THE-d5) was achieved by the reductive deuteration of prednisolone or prednisone. nih.gov This reaction was performed using a rhodium on alumina (B75360) catalyst under a deuterium gas atmosphere in a deuterated solvent (CH₃COOD). nih.gov A similar approach could be applied to a precursor of Tetrahydro-11-deoxy Cortisol.

Deuterium Exchange: Base-catalyzed exchange reactions using deuterium oxide (D₂O) can introduce deuterium at specific, activated positions, such as those adjacent to a carbonyl group. nih.gov

Reduction with Deuterated Reagents: The reduction of carbonyl groups using deuterated reducing agents like sodium borodeuteride (NaBD₄) is a facile method for introducing deuterium at a specific carbon atom. scilit.comresearchgate.net For example, a method for preparing [6,7,7-²H₃] sterols involved a base exchange with deuterium oxide to label the C-7 position, followed by reduction of a 6-oxo group with sodium borodeuteride to label the C-6 position. nih.gov

Enzymatic Synthetic Routes: While chemical synthesis is prevalent, enzymatic methods present a powerful alternative, offering high regio- and stereoselectivity.

Cytochrome P450 (CYP) Enzymes: These enzymes are nature's catalysts for hydroxylating steroid scaffolds at specific C-H bonds. nih.gov While primarily used for hydroxylation, the broader field of chemoenzymatic synthesis is rapidly advancing, potentially enabling the use of engineered enzymes for isotopic labeling in the future. nih.govscripps.edu

Hydroxysteroid Dehydrogenases (HSDs): These enzymes catalyze the interconversion of hydroxy- and keto-groups on the steroid nucleus. nih.gov In the presence of deuterated co-factors like NAD(P)D, they could potentially be used to introduce deuterium at specific hydroxyl-bearing positions in a highly selective manner.

The combination of chemical and enzymatic steps, known as chemoenzymatic synthesis, is an emerging strategy that leverages the strengths of both approaches for the efficient construction of complex, functionalized steroids. nih.gov

Analytical Characterization of Synthesized Deuterated Reference Materials for Research Purity

The quality and purity of deuterated reference materials are paramount for their use in quantitative research. clearsynth.com It is essential to thoroughly characterize the synthesized standard to confirm its identity, isotopic enrichment, and chemical purity. rsc.org

Key Analytical Techniques and Parameters:

Analytical TechniquePurposeKey Findings/Parameters
High-Resolution Mass Spectrometry (HR-MS) To determine isotopic purity and enrichment. researchgate.netMeasures the relative abundance of different isotopologues (e.g., d0, d1, d2, d3, d4, d5). avantiresearch.com The isotopic purity is calculated by correcting for the natural isotopic contributions of other elements in the molecule. researchgate.net A high isotopic enrichment (e.g., >98%) is desirable.
Nuclear Magnetic Resonance (NMR) Spectroscopy To confirm the structural integrity and the specific positions of the deuterium labels. rsc.org¹H NMR can show the absence of signals at the deuterated positions. ²H NMR directly detects the deuterium signals, confirming their locations. ¹³C NMR can also be used to verify the structure. mdpi.com
Liquid Chromatography (LC) To assess chemical purity and separate the analyte from any impurities.Determines the percentage of the desired compound relative to any synthesis-related impurities or degradation products. Purity of >99% is often required for reference standards. avantiresearch.com

The presence of residual unlabeled analyte (d0) in the deuterated internal standard is a critical parameter. tandfonline.com If present in significant amounts, it can interfere with the measurement of the analyte at low concentrations, leading to inaccurate results. lgcstandards.comtandfonline.com Therefore, manufacturers must ensure and certify a low level of unlabeled drug in the deuterated standard. tandfonline.com A comprehensive Certificate of Analysis for a reference material like this compound would report on these purity aspects, ensuring its suitability for sensitive and accurate bioanalytical applications. rsc.org

Advanced Analytical Methodologies Utilizing Tetrahydro 11 Deoxy Cortisol D5 As an Internal Standard

Mass Spectrometry-Based Quantification in Steroid Research

Mass spectrometry (MS) has become an indispensable tool in steroid research, offering high sensitivity and specificity for the quantification of a wide array of steroid hormones and their metabolites. sciex.comnih.gov The complexity of biological matrices such as serum, plasma, and urine necessitates robust analytical methods to ensure accurate measurement. nih.govmdpi.com Isotope dilution mass spectrometry, which involves the use of stable isotope-labeled internal standards, is a cornerstone of quantitative steroid analysis. sigmaaldrich.comnih.gov These labeled compounds, including deuterated steroids like Tetrahydro-11-deoxy Cortisol-d5, are chemically and physically almost identical to their endogenous counterparts, allowing them to correct for variations during sample preparation and analysis. sigmaaldrich.com

The use of deuterated internal standards minimizes the impact of matrix effects and fluctuations in instrument response, leading to more precise and reliable quantification. sigmaaldrich.com This approach is particularly crucial in clinical research for diagnosing and monitoring various endocrine disorders, such as congenital adrenal hyperplasia and adrenocortical carcinoma, where accurate steroid profiling is essential. mdpi.comcaymanchem.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Applications

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred method for steroid analysis in many clinical and research laboratories. sciex.comnih.gov It provides superior specificity compared to traditional immunoassays, which can be prone to cross-reactivity with structurally similar steroids. nih.govsemanticscholar.org The coupling of liquid chromatography for separation with tandem mass spectrometry for detection allows for the simultaneous measurement of multiple steroids in a single analytical run. nih.gov

Role as an Internal Standard in Multiplexed Steroid Panels

In the context of multiplexed steroid panels, which simultaneously measure a large number of steroids, a reliable internal standard is critical for accurate quantification. nih.govnih.gov this compound, along with other deuterated steroids, serves this vital role. nih.govthermofisher.com By adding a known amount of the deuterated standard to the sample at the beginning of the analytical process, any loss of analyte during extraction, derivatization, or injection is compensated for. sigmaaldrich.comnih.gov

This is particularly important for high-throughput analyses where even minor variations can accumulate and affect the results. nih.gov The development of LC-MS/MS methods for comprehensive steroid panels often involves the use of a cocktail of deuterated internal standards to cover the range of analytes being measured. nih.govnih.govthermofisher.com

Table 1: Examples of Deuterated Internal Standards in Multiplex Steroid Panels

Internal Standard Corresponding Analyte(s) Reference
This compound Tetrahydro-11-deoxy Cortisol nih.gov
11-Deoxycortisol-d5 11-Deoxycortisol nih.govthermofisher.comcerilliant.com
21-Deoxycortisol-d8 21-Deoxycortisol (B132708) nih.govcerilliant.com
Cortisol-d4 Cortisol cerilliant.com
17OHP [13C3] 17-Hydroxyprogesterone nih.gov
Androstenedione [13C3] Androstenedione nih.gov
Testosterone [D3] Testosterone nih.gov
Method Development and Optimization for Comprehensive Steroid Profiling

The development of a robust LC-MS/MS method for comprehensive steroid profiling is a multi-step process that requires careful optimization. thermofisher.comnih.gov This includes selecting the appropriate sample preparation technique, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to effectively isolate steroids from the biological matrix. nih.govthermofisher.com The choice of chromatographic column and mobile phase composition is also critical for achieving optimal separation of the target analytes. nih.govnih.gov

Furthermore, the mass spectrometer parameters, including ionization source settings and collision energies for fragmentation, must be fine-tuned for each steroid to maximize sensitivity and specificity. thermofisher.com The use of deuterated internal standards like this compound is integral to the validation of these methods, ensuring they meet the required performance characteristics for linearity, accuracy, precision, and limit of detection. nih.gov

Chromatographic Separation Strategies for Isobaric Steroid Analytes

A significant challenge in steroid analysis is the presence of isobaric compounds, which are molecules with the same nominal mass but different structures. nih.govresearchgate.net For instance, 11-deoxycortisol and 21-deoxycortisol are isobaric and can interfere with each other's measurement if not adequately separated. nih.govresearchgate.net Effective chromatographic separation is therefore essential to distinguish between these and other isobaric steroid pairs. nih.gov

Researchers employ various strategies to achieve this separation, including the use of high-resolution ultra-high performance liquid chromatography (UPLC) systems and specialized column chemistries, such as C18 or CSH C18 columns. nih.govnih.gov By carefully optimizing the gradient elution program, it is possible to resolve these closely related compounds, ensuring that the subsequent mass spectrometric detection is specific to the target analyte. nih.gov The internal standard, this compound, co-elutes with its non-deuterated counterpart, providing a reliable reference point for retention time and quantification even in complex chromatograms. nih.gov

Enhancing Sensitivity, Selectivity, and Specificity in LC-MS/MS Research Assays

The primary goal in developing LC-MS/MS assays for steroid research is to achieve the highest possible sensitivity, selectivity, and specificity. thermofisher.comnih.gov Sensitivity is crucial for measuring low-concentration steroids, while selectivity and specificity ensure that the measurement is not influenced by other compounds in the sample. nih.govthermofisher.com

The use of tandem mass spectrometry (MS/MS) significantly enhances selectivity by monitoring specific precursor-to-product ion transitions for each analyte. thermofisher.com This, combined with the chromatographic separation of isobars, provides a high degree of specificity. nih.govnih.gov The inclusion of a deuterated internal standard like this compound further improves the accuracy and precision of the assay by correcting for any analytical variability. sigmaaldrich.comnih.gov This comprehensive approach allows for the reliable quantification of a wide range of steroids, even at very low physiological concentrations. thermofisher.comnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

While LC-MS/MS has become more prevalent, gas chromatography-mass spectrometry (GC-MS) remains a powerful technique for steroid analysis, particularly for urinary steroid metabolite profiling. nih.govmdpi.com Before analysis by GC-MS, steroids typically require a derivatization step to increase their volatility and improve their chromatographic properties. nih.gov

Stable isotope dilution is also a key principle in quantitative GC-MS analysis of steroids. nih.govnih.gov Deuterated internal standards, including deuterated forms of steroid metabolites, are used to ensure accurate quantification. nih.gov For example, in the analysis of synthetic corticosteroids, deuterated analogues have been successfully employed as internal standards. nih.gov Although less commonly cited for this compound specifically in GC-MS applications compared to LC-MS/MS, the principles of its use as an internal standard are transferable. The primary urinary metabolite of 11-deoxycortisol is tetrahydro-11-deoxycortisol (THS), and its measurement by GC-MS is important in the diagnosis of conditions like 11β-hydroxylase deficiency and adrenocortical carcinoma. nih.govcaymanchem.com In such analyses, a deuterated form of THS would be the ideal internal standard.

Derivatization Techniques for Enhanced GC-MS Performance in Steroid Analysis

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for steroid profiling; however, it necessitates derivatization to enhance the volatility and thermal stability of the analytes. tandfonline.comnih.gov Steroids, with their polar functional groups such as hydroxyls and ketones, are not readily amenable to GC analysis without chemical modification. tandfonline.comresearchgate.net The primary goals of derivatization in this context are to produce thermally stable and volatile derivatives that exhibit improved chromatographic behavior, leading to better separation and detection. tandfonline.comnih.gov

One of the most common derivatization methods for steroids is silylation , which involves the replacement of active protons in hydroxyl groups with an alkylsilyl group. tandfonline.com Reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently employed. tandfonline.comacs.org For steroids containing sterically hindered hydroxyl groups, such as the tertiary 17β-hydroxy group, a catalyst like trimethyliodosilane (TMIS) may be required to ensure complete derivatization. tandfonline.com It is critical to perform silylation reactions under strictly anhydrous conditions, as both the reagents and the resulting derivatives are sensitive to moisture. tandfonline.com

Another widely used technique is acylation , which also targets hydroxyl groups. tandfonline.com For enhancing sensitivity, especially for detecting low concentrations of steroids, derivatizing agents like pentafluorobenzyl bromide can be used to generate pentafluorobenzyl derivatives, which have excellent properties for negative chemical ionization (NCI) analysis. tandfonline.com

A frequently utilized two-step derivatization protocol for the comprehensive analysis of endogenous steroids involves an initial methoximation followed by trimethylsilylation . tandfonline.com This process first converts keto groups to methoximes, which then allows for the subsequent silylation of hydroxyl groups, resulting in stable derivatives suitable for GC-MS analysis. tandfonline.comendocrine-abstracts.org The choice of derivatization strategy can significantly alter the fragmentation pattern of the steroid in the mass spectrometer, potentially yielding more diagnostic ions for quantification. tandfonline.com Microwave-accelerated derivatization (MAD) has also been explored as a technique to expedite the derivatization process, significantly reducing reaction times compared to traditional thermal methods. acs.org

Derivatization TechniqueTarget Functional Group(s)Common ReagentsKey Advantages
Silylation HydroxylMSTFA, BSTFA with TMCS, TMISIncreases volatility and thermal stability. tandfonline.comacs.org
Acylation HydroxylPentafluorobenzyl bromideEnhances sensitivity for NCI-MS. tandfonline.com
Methoximation + Silylation Ketone, HydroxylMethoxylamine hydrochloride, MSTFAComprehensive derivatization of multiple functional groups. tandfonline.comendocrine-abstracts.org
Isotope Ratio Mass Spectrometry (IRMS) in Steroid Origin and Metabolic Fate Research

Isotope Ratio Mass Spectrometry (IRMS) is a specialized analytical technique used to determine the relative abundance of isotopes in a sample. wikipedia.orgresearchgate.net In the context of steroid analysis, GC-C-IRMS (Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry) is a powerful tool for differentiating between endogenous steroids and their synthetic counterparts, a critical aspect in anti-doping analysis and in studies of hormone abuse in livestock. nih.govnih.govselectscience.net The fundamental principle lies in the fact that the isotopic signatures (e.g., ¹³C/¹²C ratio) of pharmaceutical steroid preparations often differ from those of steroids produced naturally by the body. nih.govnih.gov

By comparing the isotope ratio of a target steroid to that of an endogenous reference compound, researchers can unambiguously determine the origin of the steroid. nih.gov The use of a deuterated internal standard like this compound is crucial in these analyses, not for the isotope ratio measurement itself, but for ensuring accurate quantification and recovery during the complex sample preparation process that precedes IRMS analysis. nih.gov

The sample preparation for IRMS is rigorous and aims to yield pure analyte peaks, as co-eluting compounds can interfere with the isotope ratio measurement. nih.gov This often involves extensive chromatographic purification steps. The entire analytical procedure, including extraction and derivatization, must be carefully validated to ensure that no isotopic fractionation occurs, which could bias the results. nih.gov

Application of IRMS in Steroid ResearchPrincipleRole of Deuterated Internal Standards
Differentiating Endogenous vs. Exogenous Steroids Measures the difference in natural isotopic abundance (e.g., ¹³C/¹²C) between synthetic and naturally produced steroids. nih.govnih.govEnsures accurate quantification and monitors recovery during sample preparation.
Metabolic Fate Studies Tracing the metabolic pathways of steroids by administering isotopically labeled precursors.Serves as a quantitative reference throughout the analytical process.

Sample Preparation Techniques for Steroid Metabolomics Research

The complexity of biological matrices such as urine, serum, and plasma necessitates thorough sample preparation to isolate steroids and remove interfering substances prior to analysis. thermofisher.comnih.govsepscience.com The choice of sample preparation technique is critical for achieving high sensitivity, accuracy, and reproducibility in steroid metabolomics research.

Enzymatic Hydrolysis for Deconjugation of Steroid Metabolites

In the body, steroids are often conjugated with glucuronic acid or sulfate (B86663) to increase their water solubility and facilitate their excretion in urine. researchgate.netnih.gov For the analysis of the total steroid profile, these conjugated forms must be cleaved to release the free steroid. Enzymatic hydrolysis is the most common method for this deconjugation process. researchgate.netrsc.orgnih.gov

The enzyme preparation typically used is derived from Helix pomatia, which contains both β-glucuronidase and sulfatase activity. endocrine-abstracts.orgresearchgate.netnih.gov However, the efficiency of this naturally derived enzyme can vary between batches, necessitating validation for each new lot. endocrine-abstracts.org Recombinant and synthetic enzyme preparations, such as a β-Glucuronidase/Sulfatase mix (BGS), have been developed to offer more consistent performance and shorter incubation times. endocrine-abstracts.orgresearchgate.net For instance, some studies have shown that a 30-minute incubation with a BGS mix can be as effective for glucuronide cleavage as a 3-hour incubation with the Helix pomatia enzyme. endocrine-abstracts.org However, the efficiency of deconjugating sulfated steroids, particularly certain delta-5-sulfated steroids, may differ between enzyme preparations. endocrine-abstracts.org Ultrasound-enhanced enzymatic hydrolysis has also been shown to drastically reduce the time required for deconjugation. rsc.org

Enzyme SourceTarget ConjugatesKey Considerations
Helix pomatia Glucuronides and SulfatesBatch-to-batch variability requires validation. endocrine-abstracts.org
Recombinant β-Glucuronidase/Sulfatase (BGS) Glucuronides and SulfatesOffers more consistent performance and shorter incubation times, though efficiency for some sulfates may vary. endocrine-abstracts.orgresearchgate.net
Bovine Liver β-glucuronidase GlucuronidesSpecific for glucuronide conjugates. nih.gov

Advanced Extraction Methodologies: Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE)

Following enzymatic hydrolysis, the free steroids are extracted from the biological matrix. The two most common techniques for this are Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE). nih.govnih.gov

Liquid-Liquid Extraction (LLE) is a traditional method that involves partitioning the analytes between the aqueous sample and an immiscible organic solvent. nih.govwaters.com While effective, LLE can be time-consuming and prone to the formation of emulsions, which can complicate the separation of the layers. sepscience.comchromatographyonline.com

Solid-Phase Extraction (SPE) has become a widely adopted alternative to LLE. thermofisher.comnih.govrsc.org In SPE, the sample is passed through a solid sorbent material that retains the analytes of interest. nih.gov Interfering substances are washed away, and the purified analytes are then eluted with a suitable solvent. waters.com SPE offers several advantages over LLE, including higher analyte recoveries, elimination of emulsion formation, and the potential for automation, which significantly reduces sample preparation time. sepscience.comnih.govchromatographyonline.com Various SPE sorbents are available, such as C18 and polymeric reversed-phase materials, allowing for the optimization of the extraction method for different classes of steroids. endocrine-abstracts.orgnih.govphenomenex.com Supported Liquid Extraction (SLE) is a related technique that combines elements of both LLE and SPE, where the aqueous sample is absorbed onto an inert solid support, and the analytes are eluted with an organic solvent. sepscience.comchromatographyonline.comamazonaws.com

Extraction MethodPrincipleAdvantagesDisadvantages
Liquid-Liquid Extraction (LLE) Partitioning of analytes between two immiscible liquid phases. nih.govwaters.comSimple, well-established.Time-consuming, potential for emulsion formation. sepscience.comchromatographyonline.com
Solid-Phase Extraction (SPE) Retention of analytes on a solid sorbent followed by elution. nih.govHigh recovery, no emulsions, automation-friendly. sepscience.comnih.govchromatographyonline.comRequires method development for sorbent and solvent selection.
Supported Liquid Extraction (SLE) Aqueous sample is immobilized on a solid support, and analytes are extracted with an organic solvent. waters.comchromatographyonline.comEfficient, avoids emulsions, faster than LLE. sepscience.comchromatographyonline.comMay have limitations for very polar analytes. sepscience.comamazonaws.com

Considerations for Matrix Effects and Ion Suppression in Research Samples

Matrix effects are a significant challenge in quantitative bioanalysis, particularly when using liquid chromatography-mass spectrometry (LC-MS). rsc.orgsigmaaldrich.com These effects arise from co-eluting endogenous or exogenous compounds in the sample matrix that can either enhance or suppress the ionization of the analyte of interest in the mass spectrometer's ion source. nih.govwikipedia.orgcdc.gov Ion suppression is the more common phenomenon and can lead to underestimation of the analyte concentration, poor accuracy, and reduced sensitivity. sigmaaldrich.comwikipedia.org

The use of a stable isotope-labeled internal standard, such as this compound, is the most effective way to compensate for matrix effects. biopharmaservices.comcdc.gov Because the internal standard co-elutes with the analyte and has nearly identical physicochemical properties, it experiences the same degree of ion suppression or enhancement. biopharmaservices.com By calculating the ratio of the analyte response to the internal standard response, the variability caused by matrix effects can be effectively normalized. biopharmaservices.com

Several strategies can be employed during method development to minimize matrix effects, including:

Effective sample preparation: Techniques like SPE are crucial for removing a significant portion of interfering matrix components. cdc.gov

Chromatographic separation: Optimizing the LC method to separate the analyte from co-eluting interferences can mitigate ion suppression. rsc.org

Sample dilution: Diluting the sample can reduce the concentration of interfering species, although this may also decrease the analyte signal. wikipedia.org

The assessment of matrix effects is a critical component of method validation, ensuring that the chosen analytical strategy provides reliable and accurate quantitative results. rsc.orgnih.gov

Rigorous Method Validation in Steroid Bioanalysis Research

The validation of a bioanalytical method is a formal process that demonstrates that the analytical procedure is suitable for its intended purpose. europa.eueuropa.eu For steroid bioanalysis, this involves a series of experiments to evaluate the fundamental parameters of the method's performance. The use of an internal standard like this compound is integral to this process. europa.eueuropa.eu

Key validation parameters include:

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. europa.euich.org This is assessed by analyzing blank matrix samples from multiple sources to ensure no significant interferences are observed at the retention time of the analyte and internal standard. ich.org

Accuracy: The closeness of the measured concentration to the true concentration. It is typically expressed as a percentage of the nominal value and is determined by analyzing quality control (QC) samples at different concentration levels. europa.eu

Precision: The degree of agreement among individual measurements when the procedure is applied repeatedly to multiple aliquots of a single homogeneous sample. It is usually expressed as the coefficient of variation (CV) and is assessed for within-run and between-run variability. europa.eu

Calibration Curve: The relationship between the instrument response and the concentration of the analyte. The range of the calibration curve must be established, along with the lower limit of quantification (LLOQ), which is the lowest concentration that can be measured with acceptable accuracy and precision. europa.eu

Recovery: The efficiency of the extraction procedure in removing the analyte from the sample matrix. It is determined by comparing the analyte response in a pre-extraction spiked sample to a post-extraction spiked sample.

Matrix Effect: As discussed previously, this is assessed to ensure that the sample matrix does not interfere with the quantification of the analyte. nih.goveuropa.eu

Stability: The stability of the analyte in the biological matrix under various storage and processing conditions (e.g., freeze-thaw cycles, short-term and long-term storage) must be evaluated to ensure that the measured concentration reflects the original concentration in the sample. europa.eu

Regulatory bodies provide detailed guidelines for bioanalytical method validation to ensure the quality and integrity of the data generated in both non-clinical and clinical studies. europa.eueuropa.eu

Validation ParameterDescriptionAcceptance Criteria (Typical)
Selectivity No significant interference at the retention time of the analyte and IS.Interference should be ≤ 20% of the LLOQ for the analyte and ≤ 5% for the IS. ich.org
Accuracy Closeness of measured value to the true value.Within ±15% of the nominal value (±20% at LLOQ). europa.eu
Precision Agreement between replicate measurements.CV should not exceed 15% (20% at LLOQ). europa.eu
Stability Analyte concentration remains unchanged under defined conditions.Mean concentration should be within ±15% of the nominal concentration. europa.eu

Establishing Linearity and Appropriate Calibration Ranges for Research Quantification

The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. When using this compound as an internal standard, establishing a linear relationship is fundamental for the accurate quantification of target steroids like 11-deoxycortisol.

The process typically involves preparing a series of calibrators by spiking a known amount of the analytical standard into a biological matrix, such as charcoal-stripped serum or a synthetic equivalent, that is free of the endogenous analyte. thermofisher.comnih.gov A fixed concentration of the internal standard, this compound, is added to each calibrator, as well as to the unknown samples. The instrument response ratio (analyte peak area / internal standard peak area) is then plotted against the analyte concentration to construct a calibration curve.

For research applications, the calibration range is selected to cover the expected concentrations of the analyte in study samples. nih.gov A common acceptance criterion for linearity is a correlation coefficient (r) of 0.99 or greater, indicating a strong linear relationship. nih.gov Research methods have demonstrated excellent linearity (R2 > 0.99) for steroid panels that include 11-deoxycortisol. uliege.be

AnalyteCalibration RangeMatrixCorrelation Coefficient (r)Source
11-deoxycortisol0–99 nmol/LDried Blood Spot (UTAK blood)> 0.99 nih.gov
11-deoxycortisol0.09–13.9 µg/LSerum> 0.99 uliege.be
Cortisol15–925 nmol/LDried Blood Spot (UTAK blood)> 0.99 nih.gov
Androstenedione0.18–14 µg/LSerum> 0.99 uliege.be

Assessment of Accuracy, Precision, and Recovery in Research Assays

Accuracy, precision, and recovery are critical parameters for validating the performance of a quantitative assay. The use of this compound is instrumental in achieving high performance in these areas.

Accuracy refers to the closeness of the measured value to the true value. It is often assessed through recovery studies, where a known amount of the analyte is added to a blank matrix and analyzed. The percentage of the spiked amount that is measured determines the recovery. For bioanalytical methods, an acceptable recovery is typically within 85-115%. nih.gov

Precision measures the degree of agreement among individual tests when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the coefficient of variation (CV%) and is evaluated at two levels:

Intra-day precision (repeatability): Assesses variability within the same day and under the same operating conditions.

Inter-day precision (intermediate precision): Assesses variability across different days, analysts, or equipment. For steroid hormone assays, a CV of less than 10-15% is generally considered acceptable. uliege.be

Recovery in the context of sample preparation refers to the efficiency of the extraction process. A simple and fast solid-phase extraction (SPE) method for an 11-steroid panel showed recovery rates ranging from 42% for aldosterone (B195564) to 95% for testosterone. thermofisher.com The consistent co-extraction of this compound with the target analyte helps to normalize for any extraction inefficiencies.

ParameterAnalyteAcceptance Criteria / FindingSource
Accuracy (Bias) Steroid PanelRecovery between 85% and 115% nih.gov
Precision (Intra-day) Steroid PanelCV% < 10% uliege.be
Precision (Inter-day) Steroid PanelCV% < 10% (except for corticosterone (B1669441) at 11%) uliege.be
Extraction Recovery 11-Steroid Panel42% - 95% depending on the steroid thermofisher.com

Determination of Lower Limits of Quantification (LLOQ) and Detection (LOD) for Research Sensitivity

The sensitivity of a bioanalytical method is defined by its lower limit of quantification (LLOQ) and limit of detection (LOD). These parameters are crucial for studies involving low concentrations of steroids.

The LOD is the lowest concentration of an analyte in a sample that can be reliably distinguished from background noise, but not necessarily quantified with acceptable accuracy and precision. It is often determined as the concentration that yields a signal-to-noise (S/N) ratio of 2 or 3. nih.gov

The LLOQ is the lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy under the stated experimental conditions. nih.gov Common acceptance criteria for the LLOQ include a precision of less than 20% CV and accuracy within 80-120% of the nominal value, or a signal-to-noise ratio of 10. nih.gov

LC-MS/MS methods utilizing deuterated internal standards like this compound can achieve very low LLOQs, making them suitable for sensitive clinical research applications. thermofisher.com

ParameterAnalyteValue / CriterionMatrixSource
LOD Steroid PanelSignal-to-Noise Ratio (S/N) of 2Dried Blood Spot nih.gov
LLOQ Steroid PanelPrecision < 20% or S/N of 10Dried Blood Spot nih.gov
LLOQ 11-deoxycortisol5 pg/mLNeat Solution thermofisher.com
LLOQ Cortisol10 pg/mLNeat Solution thermofisher.com
LLOQ Aldosterone10 pg/mLNeat Solution thermofisher.com

Evaluation of Sample Stability for Long-Term Research Studies

Ensuring the stability of analytes in biological samples is critical for the integrity of data from long-term research studies, where samples may be collected over an extended period and stored before analysis. Stability evaluations are a key component of method validation.

These evaluations typically assess the analyte's stability under various conditions that mimic sample handling and storage:

Freeze-Thaw Stability: Samples are subjected to multiple freeze-thaw cycles before analysis to determine if repeated access affects analyte concentration.

Short-Term (Bench-Top) Stability: Samples are kept at room temperature for a specified period to simulate the time they might spend on a lab bench during processing. For instance, 11-deoxycortisol is reported to be stable for up to 8 hours in whole blood at ambient temperature. chl.co.nz

Long-Term Stability: Samples are stored at low temperatures (e.g., -20°C or -80°C) for an extended duration to ensure the analyte does not degrade over the course of the study. nih.gov Prepared calibrators for steroid analysis have been stored at -80°C to maintain their integrity. nih.gov

After separation from whole blood, serum samples for 11-deoxycortisol analysis should be frozen for storage. chl.co.nz The use of this compound as an internal standard is beneficial as it is expected to degrade at a similar rate to the endogenous analyte under these various conditions, thus correcting for any potential instability during sample storage and handling.

Advanced Research Areas Utilizing Tetrahydro 11 Deoxy Cortisol D5

Steroidomics and Metabolomics in Endocrine Research

Steroidomics and metabolomics are powerful research tools that involve the comprehensive analysis of steroids and other metabolites in biological samples. These approaches, often employing techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), provide a detailed snapshot of the steroidogenic pathways. nih.govmdpi.com The inclusion of internal standards such as Tetrahydro-11-deoxy Cortisol-d5 is fundamental to achieving the high accuracy required in these studies.

Comprehensive Steroid Profiling for Biomarker Discovery and Validation in Research

Comprehensive steroid profiling is a key application in endocrine research, enabling the identification and validation of biomarkers for various conditions. In this context, researchers analyze a wide array of steroid hormones and their metabolites in urine, serum, or plasma to uncover patterns associated with specific diseases. nih.govnih.gov

The analysis of 11-deoxycortisol and its metabolite, THS, has proven particularly valuable. For instance, elevated levels of THS are a well-established biomarker for 11β-hydroxylase deficiency. caymanchem.com Furthermore, research has identified THS as a highly discriminative marker in differentiating between benign adrenocortical adenomas (ACA) and malignant adrenocortical carcinomas (ACC). mdpi.comnih.gov Studies have shown that urinary THS levels are significantly higher in patients with ACC compared to those with ACA. caymanchem.com

Key Steroids Analyzed in Profiling Studies:

Steroid AnalytePrecursor/Metabolite OfAssociated Research Area
Tetrahydro-11-deoxycortisol (THS)11-deoxycortisol11β-hydroxylase deficiency, Adrenocortical Carcinoma
11-deoxycortisol17-hydroxyprogesterone11β-hydroxylase deficiency, Adrenocortical Carcinoma
17α-hydroxyprogesterone (17-OHP)Progesterone21-hydroxylase deficiency
21-deoxycortisol (B132708)17α-hydroxyprogesterone21-hydroxylase deficiency
Dehydroepiandrosterone (DHEA)17α-hydroxypregnenoloneAdrenal androgen production
AndrostenedioneDHEA, 17-hydroxyprogesteroneAdrenal androgen production
Cortisol11-deoxycortisolGeneral glucocorticoid function

Multivariate Statistical Analysis of Steroid Metabolite Signatures in Research Cohorts

To decipher the complex data generated from steroid profiling, researchers employ multivariate statistical analysis. This approach allows for the identification of subtle patterns and correlations between multiple steroid metabolites that may not be apparent from analyzing single compounds alone. Techniques such as machine learning have been combined with urinary steroid metabolomics to create diagnostic tools. mdpi.com

These statistical models can generate "steroid metabolite signatures" or "fingerprints" that are characteristic of specific pathologies. For example, a steroid signature for ACC might include significantly elevated levels of THS, pregnanetriol, and etiocholanolone, among others. mdpi.commdpi.com This multi-marker approach enhances the diagnostic accuracy and provides a more holistic view of the underlying biochemical disruption. mdpi.com

Application in Congenital Adrenal Hyperplasia (CAH) Research and Subtype Characterization

Congenital Adrenal Hyperplasia (CAH) is a group of autosomal recessive disorders caused by deficiencies in enzymes required for cortisol biosynthesis. taylorandfrancis.comnih.gov The most common form is 21-hydroxylase deficiency, but other rarer forms exist, such as 11β-hydroxylase deficiency. taylorandfrancis.comnih.gov Steroid profiling is instrumental in the differential diagnosis of these subtypes. nih.govmedscape.com

In research settings, the use of THS-d5 as an internal standard allows for the precise measurement of THS, which is a key biomarker for 11β-hydroxylase deficiency. caymanchem.comnih.gov A deficiency in this enzyme leads to the accumulation of its substrate, 11-deoxycortisol, and consequently, a significant increase in the urinary excretion of THS. nih.govjcrpe.org The ratio of THS to glucocorticoid metabolites is a valuable diagnostic tool in these research studies. nih.gov

Characteristic Steroid Elevations in Different CAH Subtypes:

CAH SubtypeDeficient EnzymeKey Accumulated Steroid Precursors/Metabolites
21-hydroxylase deficiencyCYP21A217-hydroxyprogesterone, 21-deoxycortisol
11β-hydroxylase deficiencyCYP11B111-deoxycortisol, Tetrahydro-11-deoxycortisol (THS), Deoxycorticosterone
17α-hydroxylase deficiencyCYP17A1Corticosterone (B1669441), 18-hydroxycorticosterone
3β-hydroxysteroid dehydrogenase deficiencyHSD3B217-hydroxypregnenolone, Dehydroepiandrosterone (DHEA)

Research into Adrenocortical Tumors and Differential Diagnosis using Steroid Metabolome

A significant area of endocrine research focuses on the differentiation of benign from malignant adrenocortical tumors. Urinary steroid metabolomics has emerged as a powerful, non-invasive tool in this field. mdpi.comnih.gov Research has consistently shown that patients with ACC excrete significantly higher amounts of various steroid metabolites compared to those with benign adenomas. mdpi.comnih.gov

Tetrahydro-11-deoxycortisol (THS) has been identified as one of the most discriminative biomarkers for ACC. mdpi.commdpi.com Its precursor, 11-deoxycortisol, is also markedly increased in the serum of ACC patients. semanticscholar.org This suggests a defective 11β-hydroxylase activity within the tumor tissue. mdpi.com The measurement of a panel of steroids, including THS, provides high sensitivity and specificity for detecting malignancy. mdpi.commdpi.com

Investigating Steroid-Related Disorders Beyond Adrenal Hyperplasia in Academic Settings

While the primary research applications of THS-d5 are in CAH and adrenal tumor research, its utility extends to the investigation of other steroid-related disorders in academic and research environments. For instance, alterations in 11-deoxycortisol and its metabolites can be explored in conditions such as Cushing's syndrome, where abnormal regulation of the hypothalamic-pituitary-adrenal axis occurs. Furthermore, research into primary aldosteronism has utilized steroid metabolome analysis, revealing that some aldosterone-producing adenomas also co-secrete other steroids, including cortisol precursors. researchgate.net The precise measurement of these precursors, facilitated by internal standards like THS-d5, is crucial for understanding the complex steroidogenic profiles of such tumors.

Developmental Endocrine Research Applications

In the field of developmental endocrinology, research focuses on understanding the hormonal changes that occur from fetal life through puberty. Steroid profiling plays a vital role in diagnosing and studying endocrine disorders in neonates and children. nih.gov The diagnosis of CAH in early infancy is a critical application. nih.gov In neonates with 11β-hydroxylase deficiency, high 6α-hydroxylase activity can lead to increased excretion of 6α-hydroxytetrahydro-11-deoxycortisol (6α-OHTHS), which adds diagnostic value in this specific age group. nih.gov The ability to accurately quantify these metabolites using stable isotope-labeled standards is essential for advancing research in pediatric endocrinology.

Prenatal and Neonatal Steroid Metabolism Studies in Research Models

The study of steroid metabolism during the prenatal and neonatal periods is critical for understanding fetal development, maturation, and adaptation to extrauterine life. Glucocorticoids, for instance, play a vital role in fetal maturation, preparing the fetus for life outside the womb. nih.gov However, improperly timed or excessive exposure to these steroids can negatively affect offspring development. nih.gov Research in this area often focuses on infants, particularly those born preterm, who are at a higher risk for various health complications. Adrenal function is essential for the survival and well-being of these infants. nih.govnih.gov

Investigating the intricate network of steroid hormones in these early life stages presents significant analytical challenges. The concentrations of specific steroid metabolites can be very low and are present in complex biological matrices like urine or blood. nih.gov To achieve the necessary accuracy and precision in these studies, researchers rely on stable isotope-labeled internal standards in mass spectrometry-based analytical methods.

This compound (d5-THS) serves as an ideal internal standard for the quantification of its unlabeled counterpart, Tetrahydro-11-deoxy Cortisol (THS). THS is the main urinary metabolite of 11-deoxycortisol. hmdb.cacaymanchem.com By introducing a known amount of d5-THS into a biological sample, researchers can accurately measure the concentration of endogenous THS. The deuterium (B1214612) labels give d5-THS a different mass from the natural compound, allowing the mass spectrometer to distinguish between the two, while its chemical behavior is nearly identical during sample preparation and analysis. This corrects for any loss of the analyte during the extraction and analytical process, ensuring high-quality, reliable data.

Studies on preterm and term infants have utilized gas chromatography-mass spectrometry (GC-MS) to quantify dozens of steroid metabolites in urine samples to create a "steroid metabolomic signature". nih.govnih.gov These profiles can reveal significant differences in steroid metabolism related to gestational age and clinical condition. nih.govnih.gov For example, research has shown that the excretion rates of C21-steroids (which include glucocorticoid precursors and cortisol metabolites) are generally low in newborns, while C19-steroids can be up to ten times higher. nih.govnih.gov In early preterm infants, higher excretion rates of glucocorticoids and their precursors have been associated with severe cerebral hemorrhage. nih.govnih.gov The precise quantification required for these detailed metabolic snapshots is made possible by the use of internal standards like this compound.

Table 1: Steroid Metabolite Excretion in Neonates

Steroid ClassRelative Excretion Rate in NeonatesAssociated Clinical Observations in Preterm Infants
C21-Steroids (Glucocorticoid precursors, Cortisol metabolites)LowHigher excretion associated with severe cerebral hemorrhage
C19-Steroids (DHEA-metabolites)High (up to 10x higher than C21)Shift to higher excretion rates in preterm vs. term infants

Novel Approaches in Steroid Research Employing Isotopic Tracers

The use of stable isotopic tracers has revolutionized the study of steroid metabolism, moving the field beyond static measurements of hormone levels to a dynamic understanding of metabolic pathways. fiveable.menih.gov Isotope tracers are molecules in which one or more atoms have been replaced by a heavier, non-radioactive isotope, such as deuterium (²H) or carbon-13 (¹³C). fiveable.me These labeled compounds act as perfect biological spies, as they are chemically identical to their natural counterparts and are processed through the same metabolic pathways. nih.gov

By introducing a labeled precursor into a biological system (such as cells in culture or a whole organism) and tracking its conversion into downstream metabolites, researchers can elucidate metabolic fluxes, identify pathway bottlenecks, and quantify reaction rates. fiveable.menih.gov This approach provides a wealth of information that cannot be obtained from simply measuring the concentrations of endogenous metabolites.

Key applications of isotopic tracers in steroid research include:

Metabolic Flux Analysis: Quantifying the rate at which steroids are synthesized, converted, and eliminated.

Pathway Elucidation: Tracing the path of atoms from a precursor molecule through various enzymatic reactions to final metabolic products.

Enzyme Kinetics: Studying the rates of specific enzymatic reactions within the complex environment of a living cell. fiveable.me

This methodology enables a systems-level investigation of the steroidogenic network, revealing how different pathways interact and how they are regulated under various physiological or pathological conditions. nih.gov

Integration with Advanced Computational Modeling and Systems Biology in Steroidogenesis

The precise, quantitative data generated from isotopic tracer experiments are invaluable for the development and validation of computational models of steroidogenesis. nih.govvu.nl Systems biology aims to understand complex biological systems by integrating experimental data with mathematical modeling. In the context of steroid production, this involves creating models that describe the entire network of enzymatic reactions, from cholesterol uptake to the secretion of final steroid hormones. nih.govnih.gov

A typical computational model of steroidogenesis consists of a series of mathematical equations that represent each metabolic step and transport process. nih.govnih.gov The parameters for these equations, such as reaction rates and enzyme efficiencies, are often difficult to measure directly. This is where data from isotopic tracer studies become crucial.

By fitting the model's predictions to the detailed measurements of metabolite concentrations and isotopic labeling patterns obtained from tracer experiments, researchers can refine and validate their models. nih.gov For example, a model can be developed to simulate the synthesis and secretion of adrenal steroids in human H295R cells, a common in vitro model. nih.govnih.gov The model can then be used to predict how the system will respond to disruptions, such as the introduction of an endocrine-active chemical that inhibits a specific enzyme. nih.gov The accuracy of these predictions can be tested experimentally using isotopic tracers to follow the resulting shifts in metabolic pathways.

This integration of "wet lab" tracer experiments with "in silico" computational modeling provides a powerful framework for:

Defining mechanisms of action for compounds that disrupt steroid synthesis. nih.gov

Understanding the complex regulatory feedback loops within the steroidogenic network.

Predicting the biochemical consequences of genetic variations in steroidogenic enzymes.

Ultimately, this systems biology approach, powered by data from isotopic tracers like this compound, allows for a more comprehensive and predictive understanding of steroid hormone production in health and disease.

Table 2: Integration of Isotopic Tracers with Computational Modeling

ComponentRole in Steroidogenesis ResearchExample
Isotopic Tracers (e.g., d5-THS) Provide precise, dynamic data on metabolic fluxes and pathway activities.Quantifying the conversion rate of 11-deoxycortisol to THS.
Computational Models Simulate the entire steroidogenic network based on mathematical equations.A deterministic model of adrenal steroid synthesis in H295R cells. nih.gov
Systems Biology Integrates experimental data with models to gain a holistic understanding of the system.Predicting the effect of an enzyme inhibitor on the overall steroid profile.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of Tetrahydro-11-deoxy Cortisol-d5 (THS-d5) critical for experimental handling and storage?

  • Answer : THS-d5 has a molecular formula of C₂₁H₂₉D₅O₄ (deuterated at five positions) and a molecular weight of 355.5 g/mol. It is a solid with a melting point not explicitly reported but stable under standard laboratory conditions. Solubility varies: 30 mg/mL in DMSO, ethanol, and DMF, but only 0.2 mg/mL in PBS (pH 7.2). Storage should adhere to general guidelines for deuterated steroids, including protection from light and moisture at -20°C .

Q. Which analytical methods are validated for quantifying THS-d5 in biological samples?

  • Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard. Deuterated analogs like THS-d5 are used as internal standards to correct for matrix effects and ionization efficiency. Key parameters include a C18 column, gradient elution with methanol/water, and multiple reaction monitoring (MRM) for transitions such as m/z 355.5→337.4 (quantifier ion) .

Q. How is THS-d5 synthesized, and what purity criteria are essential for research use?

  • Answer : THS-d5 is synthesized via deuterium exchange at specific hydrogen positions (e.g., C-2, C-4) using catalytic deuteration. Purity (>98%) is confirmed by HPLC-UV (λ = 240 nm) and nuclear magnetic resonance (NMR). Impurities like non-deuterated analogs must be <0.1% to avoid interference in isotopic dilution assays .

Advanced Research Questions

Q. How does THS-d5 improve the accuracy of steroid profiling in diagnosing 11β-hydroxylase deficiency?

  • Answer : THS-d5 acts as an internal standard in LC-MS/MS to normalize measurements of endogenous THS, which accumulates due to CYP11B1 mutations. Elevated THS levels (>10-fold vs. controls) in urine or serum correlate with impaired cortisol synthesis. The deuterated standard corrects for extraction losses and ion suppression, enabling precise quantification .

Q. What isotopic effects must be considered when using THS-d5 in metabolic flux studies?

  • Answer : Deuterium kinetic isotope effects (KIEs) can alter enzyme binding affinity and reaction rates. For example, deuterium at C-2 may slow 11β-hydroxylase activity, requiring calibration curves to account for minor deviations in metabolic turnover rates. Control experiments with non-deuterated THS are recommended to validate results .

Q. How is THS-d5 applied in stable isotope dilution assays (SIDAs) for adrenal carcinoma research?

  • Answer : In adrenocortical carcinoma (ACC), THS-d5 enables absolute quantification of tumor-derived THS in plasma. SIDAs involve spiking samples with a known amount of THS-d5, followed by LC-MS/MS analysis. This method reduces variability, achieving a limit of detection (LOD) of 0.1 ng/mL and intra-assay precision <5% CV .

Q. What are the challenges in distinguishing THS-d5 from its glucuronidated metabolites in hepatic studies?

  • Answer : THS-d5 glucuronides (e.g., 3-O-β-D-glucuronide) require enzymatic hydrolysis (β-glucuronidase) or chromatographic separation (e.g., HILIC columns) to avoid misidentification. Cross-reactivity in immunoassays is a limitation, necessitating MS-based specificity .

Methodological Considerations

Q. What quality control measures are critical for THS-d5 in multi-laboratory studies?

  • Answer :

  • Purity : Batch-to-batch consistency verified by NMR and high-resolution MS.
  • Stability : Long-term storage at -80°C with desiccants; avoid freeze-thaw cycles.
  • Cross-validation : Harmonize LC-MS/MS protocols across labs using shared reference materials .

Q. How do matrix effects influence THS-d5 quantification in complex biological fluids?

  • Answer : Phospholipids and salts in plasma can suppress ionization. Mitigation strategies include:

  • Solid-phase extraction (SPE) : Cleanup using C18 cartridges.
  • Post-column infusion : Monitor matrix interference in real-time.
  • Internal standard correction : THS-d5 normalizes signal drift .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.